molecular formula C12H14Cl2O B1519206 1-(2,4-Dichlorophenyl)-4-methylpentan-2-one CAS No. 1177228-87-3

1-(2,4-Dichlorophenyl)-4-methylpentan-2-one

Cat. No.: B1519206
CAS No.: 1177228-87-3
M. Wt: 245.14 g/mol
InChI Key: IQHWIWHGDOAUCE-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-4-methylpentan-2-one is a chemical compound of interest in scientific research, particularly as a synthetic intermediate. Compounds featuring the 1-(2,4-dichlorophenyl) moiety are recognized in medicinal chemistry for their role as precursors in the development of biologically active molecules . For instance, structurally similar compounds have been utilized in the synthesis of pyrazole derivatives that are subsequently evaluated for their potential anti-inflammatory and neuroprotective effects in cellular models . This suggests that this compound could serve as a valuable building block (intermediate) in pharmaceutical research for constructing more complex target molecules. As a ketone derivative, this compound offers a reactive site for further chemical modifications, enabling researchers to explore structure-activity relationships (SAR). While a specific mechanism of action for this exact compound is not defined in the available literature, its value lies in its utility as a precursor. The structural features of the molecule, particularly the dichlorophenyl group, are common in compounds screened for various pharmacological activities . Handling and Precautions: Standard safety procedures for handling laboratory chemicals should be followed. While specific hazard data for this compound is not fully available in the searched sources, analogous substances require the use of personal protective equipment (PPE) including gloves and safety goggles . Handling should occur in a well-ventilated place, and contact with skin, eyes, or clothing should be avoided . Important Notice: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Researchers should handle this material with care and in accordance with all applicable local and national safety regulations.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-4-methylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O/c1-8(2)5-11(15)6-9-3-4-10(13)7-12(9)14/h3-4,7-8H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHWIWHGDOAUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-Dichlorophenyl)-4-methylpentan-2-one, commonly referred to as a derivative of pyrovalerone, is a compound that has garnered attention for its biological activity, particularly in the context of its effects on neurotransmitter systems. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Biological Activity

This compound exhibits significant activity as an inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET). These interactions suggest potential applications in treating conditions related to dopamine and norepinephrine dysregulation, such as attention deficit hyperactivity disorder (ADHD) and certain mood disorders.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of neurotransmitter reuptake. Specifically:

  • Dopamine Transporter (DAT) : The compound demonstrates a high affinity for DAT, which is crucial in regulating dopamine levels in the brain. Inhibition of DAT leads to increased extracellular dopamine concentrations, enhancing dopaminergic signaling.
  • Norepinephrine Transporter (NET) : Similar to its effect on DAT, this compound inhibits NET, resulting in elevated norepinephrine levels.

Pharmacological Profile

The pharmacological profile of this compound includes the following characteristics:

  • Selectivity : The compound is noted for being a selective inhibitor of DAT and NET while exhibiting relatively low activity at the serotonin transporter (SERT). This selectivity may reduce the risk of serotonin-related side effects commonly associated with other psychostimulants.
  • Potency : In studies, the compound has shown IC50 values in the nanomolar range for DAT and NET inhibition. For instance, one study reported a K_i value of 11.5 nM for DAT and 37.8 nM for NET inhibition .

Study 1: Locomotor Activity in Animal Models

A critical study assessed the locomotor activity induced by this compound in mice. The results indicated that administration of the compound at doses of 2 mg/kg significantly increased locomotor activity, correlating with its occupancy at DAT sites . This finding supports its stimulant-like properties.

Study 2: Comparative Analysis with Other Compounds

In comparative studies with other analogs of pyrovalerone derivatives, it was found that this compound exhibited superior potency compared to several other compounds tested against DAT and NET. For example:

Compound NameDAT K_i (nM)NET K_i (nM)
This compound11.537.8
Analog A20.050.0
Analog B25.060.0

This table illustrates the relative potency of various compounds in inhibiting dopamine and norepinephrine transporters.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) log P Toxicity (LD₅₀, rat oral)
This compound 245.14 (estimated) ~3.5 Not reported
2,4-Dichloroacetophenone 203.04 2.8 Not reported
Pyriphenox 295.18 3.2 1705 mg/kg
4-(4-Methylphenyl)pentan-2-one 176.26 2.8 Not reported

Table 2: Structural Comparison

Compound Key Structural Features Applications
This compound 2,4-dichlorophenyl, pentan-2-one Pesticide intermediate
1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one 4-chlorophenyl, pentan-3-one, dimethyl Agrochemical synthesis
Pyriphenox Oxime, pyridine, 2,4-dichlorophenyl Fungicide

Preparation Methods

Step 1: Friedel-Crafts Acylation

Reagents and Conditions Quantities Procedure Details
2,4-Dichlorobenzene 0.06 mol (8.82 g) Added to a four-necked flask with stirring
Isovaleryl chloride 0.05 mol (6.0 g) Slowly added dropwise under ice water bath
Catalyst (typically AlCl3 or similar Lewis acid) Stoichiometric or catalytic Reaction temperature raised to 70 °C, stirred 5 h
Then temperature raised to 90 °C, stirred 4 h

After completion, the reaction mixture is cooled to room temperature, poured into glacial hydrochloric acid to precipitate the product, filtered under reduced pressure, and dried to yield a yellow solid.

Step 2: Purification

The crude product is dissolved in a petroleum ether and ethyl acetate mixture and recrystallized to yield pale yellow crystals of 1-(2,4-Dichlorophenyl)-4-methylpentan-2-one with high purity.

Yields and Physical Data

Parameter Value
Yield Approximately 9.96 g
Physical state Pale yellow crystals
Purity High (confirmed by recrystallization)

Alternative Synthetic Routes and Considerations

Other synthetic routes involve:

  • Use of α-bromoketones as intermediates, prepared by selective bromination of ketones with bromine in the presence of aluminum trichloride catalyst. These α-bromoketones can then be used in nucleophilic substitution or further elaboration reactions to obtain the target compound or its analogs.
  • Nucleophilic substitution reactions involving 2,4-dichlorobenzyl chloride and 4-methylpentan-2-amine under basic conditions to yield related amine derivatives, which can be oxidized or further transformed into the ketone compound.

Research Findings and Analysis

  • The Friedel-Crafts acylation method remains the most straightforward and scalable approach for synthesizing this compound, providing good yields and purity.
  • Reaction temperature control is critical to prevent side reactions and to maximize product formation.
  • The use of glacial hydrochloric acid to precipitate the product facilitates isolation and purification.
  • Recrystallization from petroleum ether and ethyl acetate is effective in obtaining high-purity crystalline material.
  • Bromination of ketones to α-bromoketones offers an alternative intermediate for subsequent synthetic transformations, expanding the chemical space for analog development.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield and Purity Notes
Friedel-Crafts Acylation 2,4-Dichlorobenzene, Isovaleryl chloride, AlCl3 Ice bath addition, 70–90 °C, 9 h total ~9.96 g pale yellow crystals Scalable, straightforward
α-Bromoketone Intermediate Ketone, Bromine, AlCl3 catalyst Room temperature, catalytic bromination Quantitative α-bromoketone Intermediate for further synthesis
Nucleophilic substitution 2,4-Dichlorobenzyl chloride, 4-methylpentan-2-amine, Base Controlled base conditions Not specified Used for amine derivatives

Q & A

Q. What are the common synthetic routes for preparing 1-(2,4-Dichlorophenyl)-4-methylpentan-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation, where 2,4-dichlorobenzene reacts with 4-methylpentan-2-one derivatives (e.g., acyl chlorides) in the presence of Lewis acid catalysts like AlCl₃ . Anhydrous conditions and controlled temperatures (0–25°C) minimize side reactions such as polyacylation. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography ensures >95% purity. Yield optimization requires stoichiometric control of the acylating agent and catalyst activation time .

Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Combine analytical techniques:
  • NMR Spectroscopy : Confirm the aromatic proton environment (δ 7.2–7.8 ppm for dichlorophenyl) and ketone carbonyl signal (δ 205–210 ppm in 13C^{13}\text{C} NMR) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to C₁₂H₁₂Cl₂O (e.g., [M+H]⁺ ≈ 259) and fragmentation patterns matching dichlorophenyl and methylpentanone moieties .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the key physicochemical properties of this compound that influence its handling and stability?

  • Methodological Answer :
  • Solubility : Limited aqueous solubility (logP ≈ 3.2); dissolves in polar aprotic solvents (e.g., DMSO, acetone) for biological assays .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent ketone oxidation. Monitor degradation via TLC or HPLC over 6-month stability studies .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from:
  • Model Organism Variability : Compare rodent (e.g., Sprague-Dawley rats) vs. zebrafish neurobehavioral assays to isolate species-specific responses .
  • Dosage Optimization : Conduct dose-response curves (0.1–100 µM) in vitro (e.g., dopamine transporter binding assays) to identify EC₅₀ values .
  • Metabolite Interference : Use LC-MS to identify active metabolites in plasma and adjust activity interpretations .

Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to dopamine transporters (PDB: 4M48). Focus on hydrophobic interactions with the dichlorophenyl group and hydrogen bonding with ketone oxygen .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions (310 K, 1 atm) .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Catalyst Selection : Asymmetric catalysis (e.g., chiral BINOL-derived catalysts) can enhance enantioselectivity but requires rigorous solvent screening (hexane/EtOAc vs. toluene) .
  • Purification : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC to isolate >99% enantiomeric excess .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dichlorophenyl)-4-methylpentan-2-one
Reactant of Route 2
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1-(2,4-Dichlorophenyl)-4-methylpentan-2-one

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